

ATTO 610 NHS-ester for Live-Cell Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 610 NHS-ester

Cat. No.: B1257883

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Introduction

ATTO 610 NHS-ester is a high-performance fluorescent dye belonging to a new generation of labels developed for the red spectral region. Its exceptional photostability, high fluorescence quantum yield, and strong absorption make it an ideal candidate for demanding live-cell imaging applications, including single-molecule detection and super-resolution microscopy.[1] [2] This document provides detailed application notes and experimental protocols for the use of **ATTO 610 NHS-ester** in live-cell imaging, with a particular focus on labeling antibodies to study dynamic cellular processes such as immune synapse formation.

ATTO 610 is characterized by its strong absorption and high fluorescence quantum yield, making it suitable for high-sensitivity detection.[1] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward covalent labeling of primary amines on proteins, such as antibodies, forming a stable amide bond.[1] This robust linkage is crucial for long-term tracking of labeled molecules in living cells.

Properties of ATTO 610

A summary of the key photophysical and chemical properties of ATTO 610 is presented below. This data is essential for designing imaging experiments and selecting appropriate filter sets and laser lines.

| Property | Value | Reference |
|---|--|-----------|
| Excitation Maximum (λ_{abs}) | 615 nm | [1] |
| Molar Extinction Coefficient (ϵ_{max}) | $1.5 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$ | [1] |
| Emission Maximum (λ_{fl}) | 634 nm | [1] |
| Fluorescence Quantum Yield (η_{fl}) | 70% | [1] |
| Fluorescence Lifetime (τ_{fl}) | 3.2 ns | [1] |
| Molecular Weight (NHS-ester) | 588.48 g/mol | [1] |
| Solubility | Polar solvents (e.g., DMF, DMSO, acetonitrile) | [1] |
| Reactivity | Primary amines (pH 8.0 - 9.0) | |
| Stability | Stable up to pH 8.5; slow degradation at higher pH | [1] |

Experimental Protocols

Protocol 1: Labeling of Antibodies with ATTO 610 NHS-ester

This protocol outlines the steps for the covalent conjugation of **ATTO 610 NHS-ester** to a primary antibody for subsequent use in live-cell imaging.

Materials:

- Antibody of interest (free of amine-containing buffers like Tris)
- **ATTO 610 NHS-ester**
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

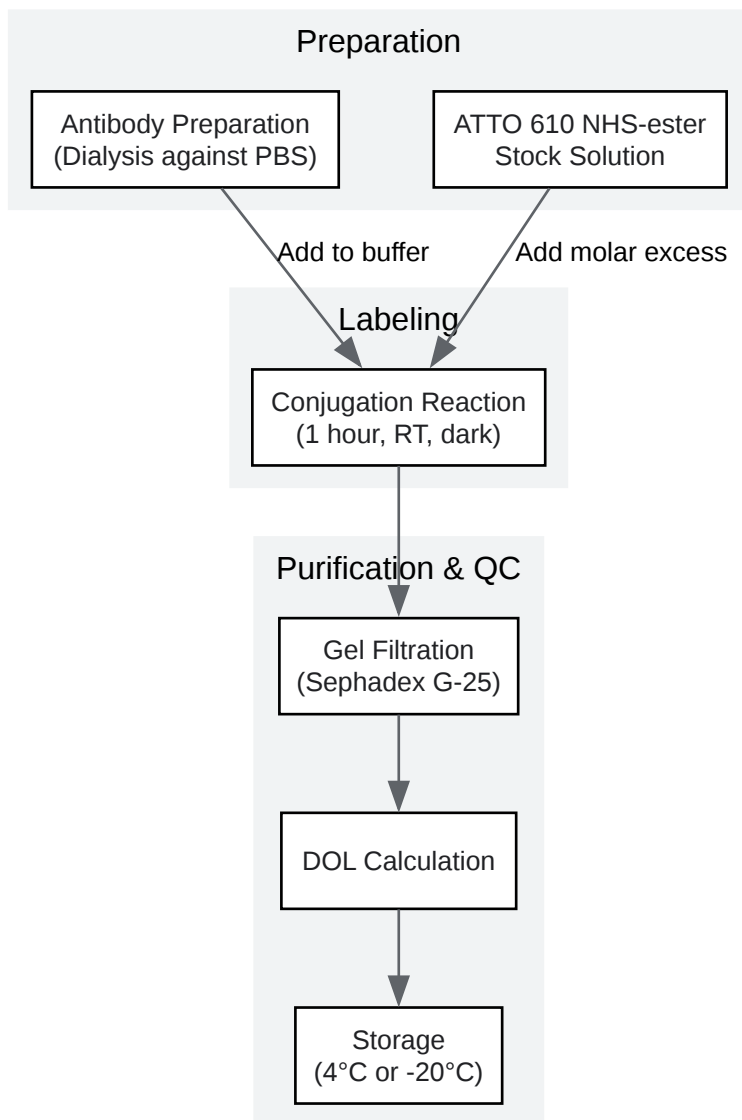
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS (pH 7.4).
 - Adjust the final antibody concentration to 2 mg/mL in the labeling buffer. Concentrations below this may decrease labeling efficiency.
- **ATTO 610 NHS-ester** Stock Solution Preparation:
 - Allow the vial of **ATTO 610 NHS-ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, prepare a 1-10 mg/mL stock solution of the dye in anhydrous, amine-free DMF or DMSO.
- Labeling Reaction:
 - Add a 5-10 fold molar excess of the **ATTO 610 NHS-ester** stock solution to the antibody solution. The optimal ratio may need to be determined empirically for each antibody.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification of the Labeled Antibody:
 - Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
 - The first colored band to elute is the conjugated antibody.
 - Collect the fractions containing the labeled antibody.

- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm and 615 nm.
 - Calculate the DOL using the following formula: $DOL = (A_{615} * \epsilon_{protein}) / [(A_{280} - (A_{615} * CF_{280})) * \epsilon_{dye}]$
 - A_{615} and A_{280} are the absorbances at the respective wavelengths.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the antibody (approx. 210,000 M⁻¹cm⁻¹ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of ATTO 610 (150,000 M⁻¹cm⁻¹).
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.05 for ATTO 610).
[\[1\]](#)
- Storage:
 - Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Workflow for Antibody Labeling with ATTO 610 NHS-ester



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Workflow for antibody labeling.

Protocol 2: Live-Cell Imaging of T-Cell Receptor Clustering During Immune Synapse Formation

This protocol describes the use of an ATTO 610-labeled anti-CD3 antibody to visualize the dynamics of T-cell receptor (TCR) clustering at the immune synapse between a T-cell and an antigen-presenting cell (APC).

Materials:

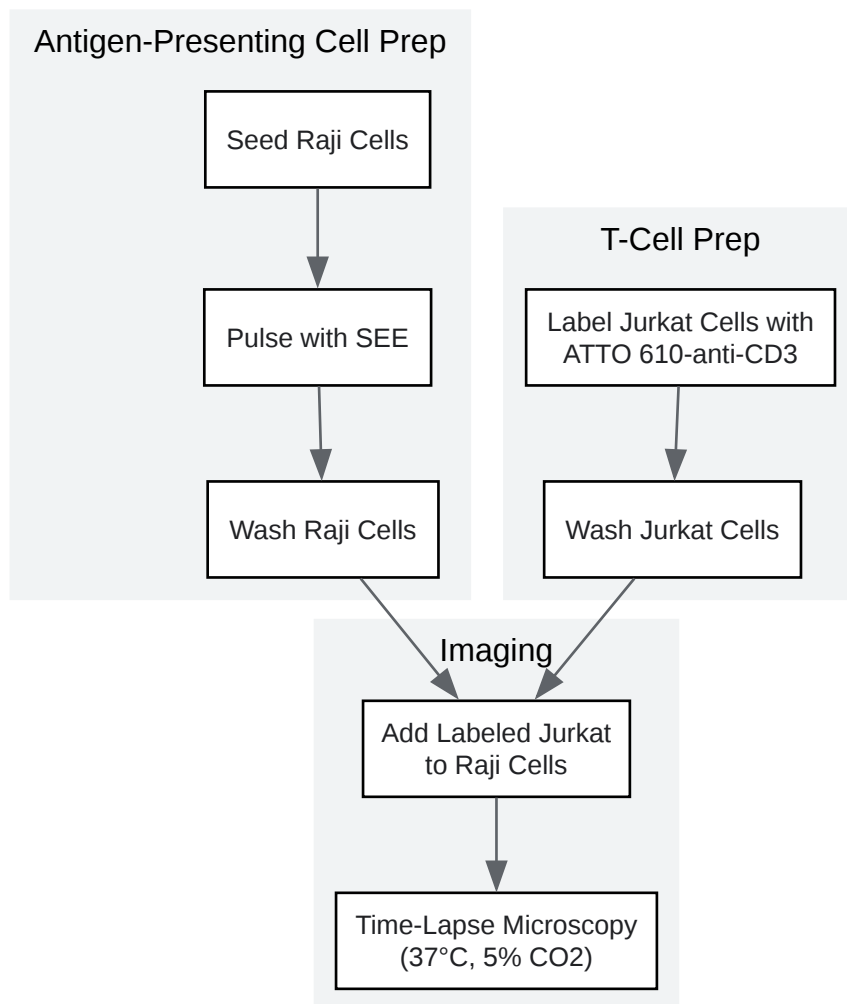
- Jurkat T-cells
- Raji B-cells (as APCs)
- ATTO 610-labeled anti-CD3 antibody
- Live-Cell Imaging Medium (e.g., phenol red-free RPMI 1640 supplemented with 10% FBS and 10 mM HEPES)
- Staphylococcal enterotoxin E (SEE)
- Glass-bottom imaging dishes
- Confocal or STED microscope equipped for live-cell imaging with appropriate laser lines and detectors.

Procedure:

- Cell Preparation:
 - Culture Jurkat and Raji cells in complete RPMI 1640 medium.
 - One day before imaging, seed Raji cells onto glass-bottom imaging dishes.
 - On the day of the experiment, pulse the adherent Raji cells with SEE (1 µg/mL) for 30 minutes at 37°C to load them with superantigen.
 - Wash the Raji cells three times with pre-warmed Live-Cell Imaging Medium to remove unbound SEE.
- Labeling of T-cells:

- Resuspend Jurkat cells in Live-Cell Imaging Medium.
- Add the ATTO 610-labeled anti-CD3 antibody to the Jurkat cell suspension at a pre-determined optimal concentration (typically 1-5 $\mu\text{g/mL}$).
- Incubate for 20-30 minutes on ice to allow antibody binding while minimizing internalization.
- Wash the Jurkat cells twice with cold Live-Cell Imaging Medium to remove unbound antibody.
- Resuspend the labeled Jurkat cells in pre-warmed Live-Cell Imaging Medium.
- Live-Cell Imaging:
 - Place the imaging dish with the SEE-pulsed Raji cells on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
 - Add the labeled Jurkat cell suspension to the Raji cells.
 - Immediately begin acquiring images using the appropriate laser line for ATTO 610 (e.g., 633 nm) and a suitable emission filter.
 - Acquire time-lapse images to visualize the initial contact between T-cells and APCs, and the subsequent clustering of the TCR (visualized by the ATTO 610-anti-CD3 signal) at the forming immune synapse.

Experimental Workflow for Live-Cell Imaging of TCR Clustering

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Workflow for live-cell imaging.

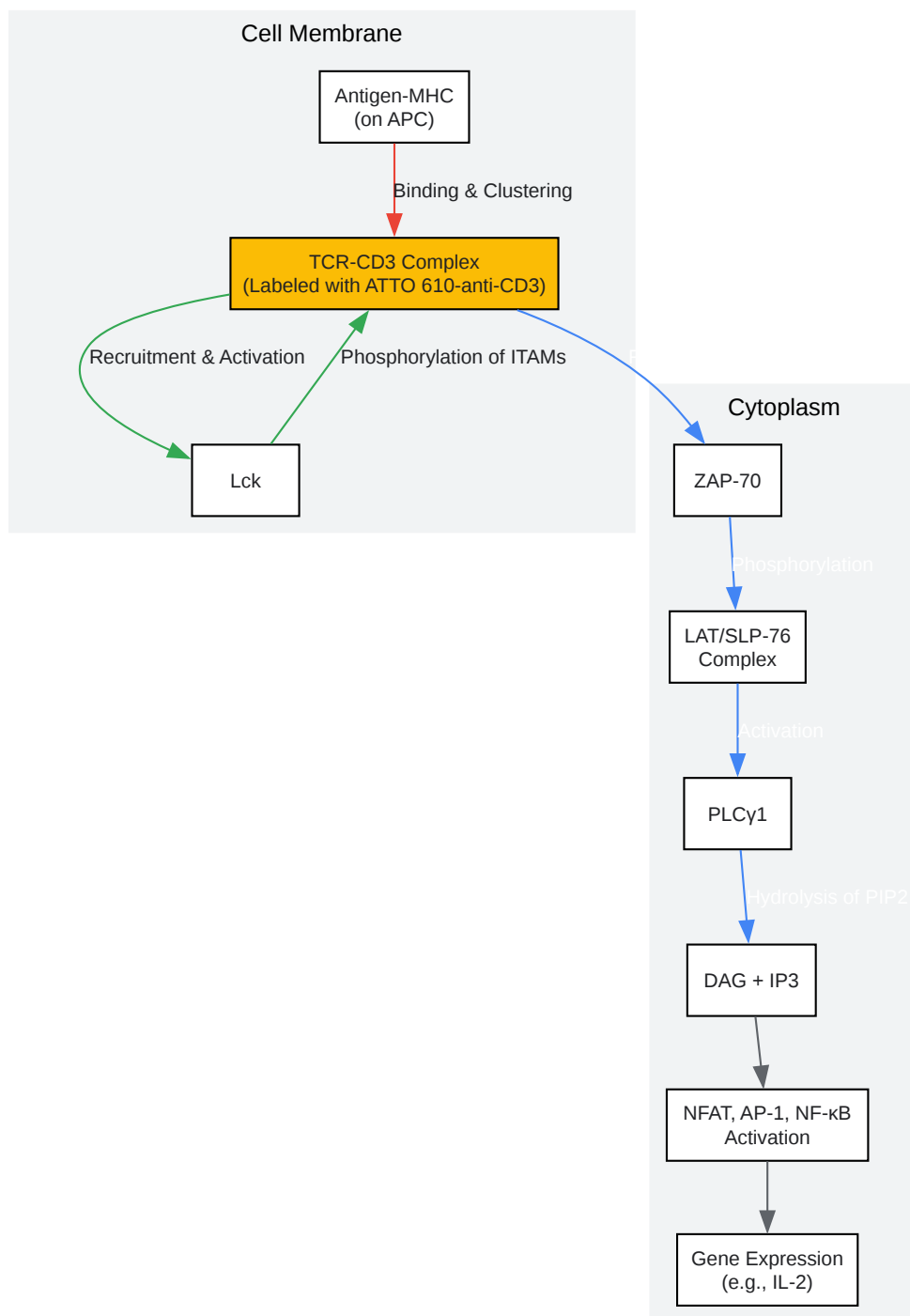
Application Example: T-Cell Receptor Signaling at the Immune Synapse

The formation of an immune synapse is a critical event in the adaptive immune response, where a T-cell recognizes a specific antigen presented by an APC. This interaction triggers a

signaling cascade within the T-cell, leading to its activation. The spatial and temporal organization of signaling molecules at the synapse is crucial for proper T-cell function.

Using an ATTO 610-labeled antibody against the CD3 component of the T-cell receptor complex allows for the direct visualization of TCR dynamics in living cells. Upon engagement with the antigen-MHC complex on the APC, TCRs cluster into microclusters, which are the primary sites of signal initiation. These microclusters then coalesce into a central supramolecular activation cluster (cSMAC).

Simplified T-Cell Receptor Signaling Pathway

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- 1. leica-microsystems.com [leica-microsystems.com]
- 2. Visualization of the immunological synapse by dual color time-gated stimulated emission depletion (STED) nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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